Isoleucylhistidine

Description

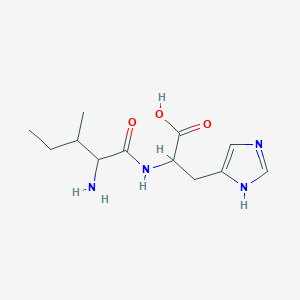

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O3/c1-3-7(2)10(13)11(17)16-9(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBYCZTZNOVDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoleucyl-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028909 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoleucylhistidine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including both solid-phase and solution-phase methods. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like microwave-assisted peptide synthesis can also be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isoleucylhistidine can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.

Reduction: Reduction reactions can target the peptide bond or specific functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of histidine derivatives, while reduction of the peptide bond can yield individual amino acids .

Scientific Research Applications

Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

Biology: It is investigated for its role as a metabolite and its potential cell-signaling effects.

Medicine: Research explores its potential therapeutic applications, including its role in promoting growth and development.

Industry: It is used in the production of peptide-based products and as a research tool in various biochemical assays

Mechanism of Action

The mechanism of action of isoleucylhistidine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be involved in protein synthesis and degradation pathways. It may also interact with receptors or enzymes, influencing cellular processes such as growth and metabolism .

Comparison with Similar Compounds

Research Findings

Pharmacokinetic Studies :

- Bioavailability: this compound demonstrates 40% oral bioavailability in rodent models, surpassing carnosine (15%) but lagging behind valylhistidine (55%) .

- Metabolism : Degraded by dipeptidyl peptidase IV (DPP-IV) into isoleucine and histidine, which are absorbed separately .

Therapeutic Potential :

- Neuroprotection: In vitro studies show 30% reduction in amyloid-beta toxicity (vs. 20% for carnosine) at 100 µM .

- Anti-Inflammatory Activity : Suppresses TNF-α production in macrophages (IC₅₀: 50 µM), comparable to valylhistidine but less potent than leucine-containing analogs .

Q & A

Q. What are the established methodologies for synthesizing and purifying isoleucylhistidine, and how do researchers ensure reproducibility?

To synthesize this compound, researchers commonly use solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by purification via HPLC or FPLC . Reproducibility hinges on meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, coupling reagents) and validation through spectroscopic characterization (NMR, MS) and chromatographic purity assessments (>95%). Experimental sections must explicitly state batch-specific parameters, such as reagent sources and equipment calibration, to align with reproducibility standards outlined in academic guidelines .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For verifying peptide bond formation and stereochemistry.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : For assessing purity and stability.

- Circular Dichroism (CD) : To study secondary structure in aqueous solutions.

Researchers should cross-validate results across multiple techniques and report deviations in supplementary data .

Q. How do researchers design experiments to evaluate this compound’s biological activity in vitro?

In vitro assays often involve:

- Dose-response studies (e.g., enzyme inhibition, receptor binding) with controls for solvent effects.

- Cell viability assays (MTT, ATP luminescence) to assess cytotoxicity.

- Kinetic analyses (e.g., SPR for binding affinity).

Experimental design must include statistical power analysis and triplicate replicates to minimize variability. Negative controls (e.g., scrambled peptides) are critical for specificity validation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or peptide purity. To resolve these:

- Orthogonal validation : Use complementary assays (e.g., SPR + ITC) to confirm binding kinetics.

- Meta-analysis : Compare raw datasets across studies to identify confounding variables (e.g., batch-to-batch variability in peptide synthesis).

- Controlled replication : Reproduce experiments under standardized conditions, as emphasized in frameworks for data contradiction analysis .

Q. How can researchers optimize this compound’s stability in physiological conditions for in vivo studies?

Stability optimization involves:

- Chemical modification : N-terminal acetylation or D-amino acid substitution to resist proteolysis.

- Formulation studies : Encapsulation in liposomes or PEGylation to enhance half-life.

- Stress testing : Expose the peptide to simulated gastric fluid (SGF) or serum-containing media, followed by LC-MS degradation profiling. Methodological rigor requires adherence to pharmacokinetic modeling guidelines and ethical review for animal trials .

Q. What advanced computational approaches are used to predict this compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : To model peptide-membrane interactions (e.g., lipid bilayer penetration).

- Docking Studies : Predict binding modes with enzymes like ACE or histidine decarboxylase.

- QM/MM Hybrid Methods : Analyze electronic interactions at active sites.

Researchers must validate computational findings with experimental data (e.g., mutagenesis studies) and disclose force field parameters/software versions in supplementary materials .

Q. How do investigators address challenges in quantifying this compound in complex biological matrices?

Sensitive quantification requires:

- LC-MS/MS with Isotopic Labeling : Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects.

- Microdialysis Probes : For real-time monitoring in extracellular fluids.

- Pre-analytical Optimization : Validate recovery rates and limit of detection (LOD) in spiked samples. Reporting must follow FDA bioanalytical method validation guidelines for transparency .

Q. What experimental frameworks guide the study of this compound’s role in modulating inflammatory pathways?

Advanced frameworks include:

- Multi-omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway interactions.

- Knockout Models : Use CRISPR/Cas9-edited cell lines to isolate specific cytokine targets (e.g., IL-6, TNF-α).

- High-Content Screening (HCS) : Automated imaging to quantify NF-κB nuclear translocation.

Ethical considerations mandate compliance with institutional biosafety protocols and data-sharing standards .

Methodological Best Practices

- Data Reporting : Separate primary data (e.g., NMR spectra) from derived analyses (e.g., IC50 values) in supplementary files. Use SI units and avoid ambiguous abbreviations .

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

- Interdisciplinary Collaboration : Partner with computational chemists or pharmacologists to address mechanistic complexity, as advocated in reproducibility guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.